Biotin sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

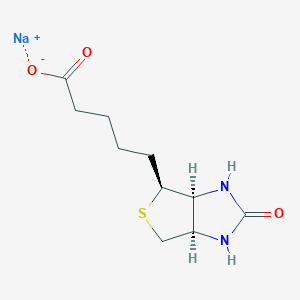

Biotin sodium salt is a useful research compound. Its molecular formula is C10H15N2NaO3S and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Biotin sodium salt is extensively utilized in biochemical and molecular biology research due to its unique properties, particularly its strong affinity for avidin and streptavidin proteins. This characteristic makes it an invaluable tool in various applications:

1.1. Protein Labeling and Detection

This compound is commonly used for labeling proteins, allowing researchers to track and quantify proteins in complex biological samples. The avidin-biotin system enhances the sensitivity and specificity of detection methods such as enzyme-linked immunosorbent assays (ELISA) and Western blotting.

- Quantitation Kits : Various kits are available for determining biotinylation levels using colorimetric or fluorescence detection methods, which can measure the binding efficiency of biotin-labeled proteins .

1.2. Cell Culture Studies

In cell culture applications, this compound supports the growth and maintenance of cells, particularly in studies involving chondrocyte adhesion on biodegradable polymers. Research has shown that fibronectin and culture temperature influence the efficacy of biotin in promoting cell attachment and growth .

1.3. Enzyme Activity Studies

Biotin is crucial for the activity of several carboxylase enzymes involved in metabolic pathways, including gluconeogenesis and fatty acid synthesis. Its role as a cofactor allows researchers to investigate metabolic processes in various organisms .

Clinical Applications

This compound has been studied for its therapeutic potential in several clinical scenarios:

2.1. Dermatological Benefits

Biotin supplementation has been linked to improvements in nail strength and thickness. Clinical studies have demonstrated significant improvements in patients with brittle nails after biotin supplementation, with reports indicating a 25% increase in nail thickness .

| Study Type | Participants | Biotin Dosage | Outcome |

|---|---|---|---|

| Clinical Trial | 45 patients | 2.5 mg/day | 91% showed improved nail hardness |

| Retrospective Study | 35 patients | 2.5 mg/day for 6-15 months | 63% showed clinical improvement |

2.2. Neurological Research

High-dose biotin has been investigated for its potential benefits in treating progressive multiple sclerosis (MS). Initial studies suggested that high doses (100-600 mg/day) may lead to clinical improvements in some MS patients, although larger trials have yielded mixed results .

Cosmetic Industry Applications

This compound is frequently included in cosmetic formulations aimed at promoting healthy hair, skin, and nails. While anecdotal evidence supports its effectiveness, rigorous clinical trials are needed to substantiate these claims fully.

Methodologies for Biotin Analysis

Several methodologies have been developed to quantify biotin levels in various samples:

4.1. Kinetic Spectrophotometric Method

A study established a kinetic spectrophotometric method for determining biotin concentrations ranging from 4-16 µg/mL with high accuracy (correlation coefficient of 0.9999). This method utilizes the catalytic effect of biotin on the reaction between sodium azide and tri-iodide .

| Parameter | Value |

|---|---|

| Detection Limit | 0.18 µg/mL |

| Quantitation Limit | 0.54 µg/mL |

| Recovery Rate (spiked samples) | 100.08 ± 0.761% |

Análisis De Reacciones Químicas

Acid-Base Reactions and Solubility Modulation

Biotin sodium salt undergoes protonation in acidic conditions, forming insoluble biotin. This property is exploited in dispersive solid-phase extraction (DSPE) methodologies:

-

Reaction :

Biotin Na++HCl→Biotin↓+NaCl -

Mechanism : Protonation of the carboxylate group reduces solubility, enabling precipitation of biotin for analyte extraction .

-

Optimized Conditions :

Parameter Optimal Value Effect on Efficiency This compound 25 mg Maximizes adsorption HCl volume 300 μL Prevents over-acidification Sonication time 1.0 min Enhances dispersion

This reaction is critical for environmental and pharmaceutical sample preparation .

Biotinylation via Amine Coupling

This compound derivatives, such as Sulfo-NHS-LC-Biotin , react with primary amines (e.g., lysine residues) in proteins to form stable amide bonds:

-

Reaction :

Protein NH2+Sulfo NHS LC Biotin→Protein Biotin+NHS+SO3− -

Key Features :

Optimized Labeling Conditions :

| Protein (MW) | Molar Ratio (Biotin:Protein) | Typical Yield |

|---|---|---|

| IgG (150 kDa) | 18:1 | 82–96% |

| BSA (66 kDa) | 20:1 | 72–86% |

Labeling efficiency is pH-dependent (optimal pH 7–9) and inhibited by amine-containing buffers .

Ionic Strength and Reaction Kinetics

Sodium ions from this compound influence reaction dynamics:

-

Biotinylation : High NaCl (>100 mM) reduces labeling efficiency by decreasing biotin solubility .

-

Extraction : Adding 2.5% (w/v) NaCl enhances ionic strength, improving DSPE recovery .

Stability and Storage

Propiedades

Fórmula molecular |

C10H15N2NaO3S |

|---|---|

Peso molecular |

266.29 g/mol |

Nombre IUPAC |

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C10H16N2O3S.Na/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1/t6-,7-,9-;/m0./s1 |

Clave InChI |

BHSAIWYNTUBSFL-UFLZEWODSA-M |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[O-])NC(=O)N2.[Na+] |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.